邻苯二甲酸二烯丙酯

描述

Diallyl isophthalate (DAIP) is a thermosetting resin with excellent physical properties such as electrical insulation, heat resistance, water resistance, and chemical resistance . It is a colorless, oily liquid commonly used as a plasticizer in many types of polymers . The DAIP prepolymer is less stable than the diallyl phthalate prepolymer .

Synthesis Analysis

Methods for the laboratory synthesis of diallyl isophthalate prepolymers have been evaluated . The chemical, physical, and molecular weight properties of several prepolymers synthesized were also evaluated and compared .

Molecular Structure Analysis

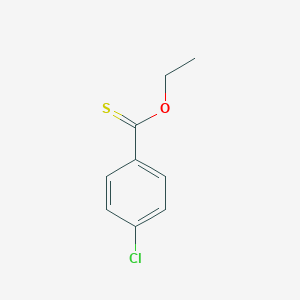

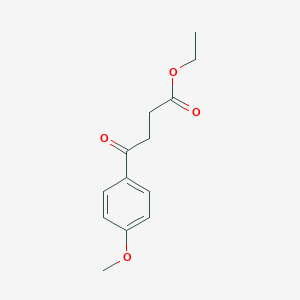

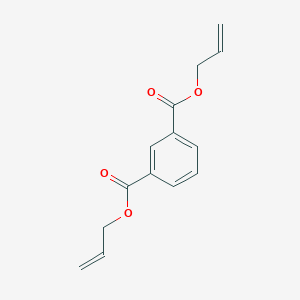

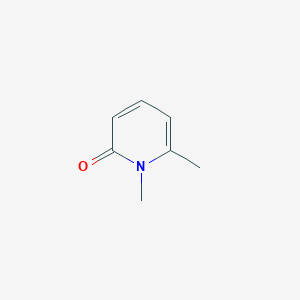

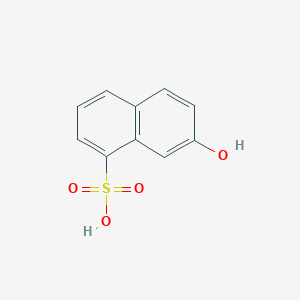

Diallyl isophthalate has the molecular formula C14H14O4 and a molecular weight of 246.2586 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The influence of initiators on the thermal hazard of DAP was examined from various viewpoints by conducting thermogravimetric and differential scanning calorimetry experiments and by performing thermokinetic analysis with multiple models .

Physical And Chemical Properties Analysis

Diallyl isophthalate is soluble in most organic solvents, partially soluble in glycols, gasoline, mineral oil, and glycerol, and insoluble in water . It has a high heat resistance (180°C/360°F), and no post-cure is required in the case of laminates . No volatile products are released during curing .

科学研究应用

Resin Material Production

DAP is a crucial raw material in producing resin materials . It has been studied widely in terms of its polymerization process and application in material modification .

Safety Analysis

Less attention has been paid to the safety of DAP . Studies have been conducted to assess the impact of an initiator on the thermal hazard of DAP . The thermal hazard of DAP can serve as a reference for controlling its production and storage temperatures .

Cross-linking Agent and Plasticizer

DAP is used as a cross-linking agent and plasticizer for unsaturated resin . It is also an internal plasticizer for polyvinyl chloride resin .

Strengthening Agent

DAP acts as a strengthening agent for fiber resin . It can self-polymerize into a resin .

5. Use in Communications and Computer Systems Due to its excellent structural stability, low water absorption, corrosion resistance, and other advantages , DAP is widely used in communications, computer systems, electronic components in the aviation industry, light-curing coatings, and molding materials .

3D Integration Technology

A wafer-level 3D integration technology using PDAP as an intermediate bonding polymer was applied effectively for integration with an SOI wafer and dummy a CMOS wafer . This technology is suitable for the fabrication of system-on-chip when using MEMS and IC integration .

作用机制

Target of Action

Diallyl isophthalate (DAP) is primarily used as a plasticizer and carrier for adding catalysts and pigments to polyesters . It is also used in electrical parts, laminating compounds, and impregnation of metal castings . The primary targets of DAP are these materials, where it increases their malleability and flexibility.

Mode of Action

This interaction results in increased flexibility, durability, and stability of the materials .

Result of Action

The primary result of DAP’s action is the enhancement of the properties of the materials it is added to. By integrating into the structure of these materials, DAP increases their flexibility, durability, and stability . This makes the materials more suitable for various industrial applications.

Action Environment

The action, efficacy, and stability of DAP can be influenced by various environmental factors. For example, the presence of certain microorganisms can lead to the biodegradation of DAP . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the action and stability of DAP. More research is needed to fully understand these influences.

安全和危害

未来方向

Diallyl isophthalate plays a crucial role in synthesizing and modifying polymeric materials, especially resinous materials . It is widely used in communications, computer systems, electronic components in the aviation industry, light-curing coatings, and molding materials . Its excellent structural stability, low water absorption, corrosion resistance, and other advantages make it a versatile compound with a wide range of industrial uses .

属性

IUPAC Name |

bis(prop-2-enyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOORLLSLMPBSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051559 | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diallyl isophthalate | |

CAS RN |

1087-21-4, 25035-78-3 | |

| Record name | Diallyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISO-DAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diallyl isophthalate?

A: Diallyl isophthalate has the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol. []

Q2: Are there any spectroscopic data available for diallyl isophthalate?

A: Yes, researchers have utilized various spectroscopic techniques to characterize DAIP. For instance, C 1s X-ray absorption spectra (XAS) have been employed to analyze the phthalate segments of polymers containing DAIP. [] Additionally, Fourier Transform Raman measurements have been used to monitor conversion points during DAIP polymerization. [, ] 1H-NMR measurements have provided insights into the conformational studies of DAIP and its interaction with the estrogen receptor. []

Q3: What are the advantages of using diallyl isophthalate in resin systems?

A: Diallyl isophthalate, when cured, exhibits desirable properties such as high heat resistance and good dielectric properties. It is often used in applications requiring these properties, such as in the aerospace field. []

Q4: Can diallyl isophthalate be blended with other materials to enhance its properties?

A: Yes, DAIP is often modified or blended with other materials to enhance its properties. For example, blending DAIP with vinyl ester (VE) improves the toughness of the resulting resin while maintaining good heat resistance and dielectric properties. [] Dimethacrylate liquid crystalline (DMLC) has also been used to toughen brittle DAIP. [] Another study focused on improving the heat resistance of epoxy resins by co-curing them with DAIP. []

Q5: How does prepolymerization of diallyl isophthalate affect its use in varnishes?

A: Prepolymerization of DAIP is a crucial factor in controlling the properties of varnishes containing DAIP. The degree of prepolymerization affects the viscosity and curing characteristics of the final varnish. []

Q6: Does diallyl isophthalate exhibit any catalytic properties?

A: Diallyl isophthalate is primarily recognized as a monomer rather than a catalyst. Its primary function is to participate in polymerization reactions, forming polymers with specific properties. []

Q7: Have computational methods been used to study diallyl isophthalate polymerization?

A: Yes, the Monte-Carlo method has been used to simulate three-dimensional polymerization of diallyl isophthalate, providing insights into the polymerization kinetics and the influence of chain transfer reactions. [] Another study employed a kinetic model to describe the crosslinking free radical polymerization of DAIP, utilizing experimental data to optimize model parameters. []

Q8: How does the structure of diallyl isophthalate isomers affect their polymerization behavior?

A: The isomeric structure of diallyl phthalates significantly influences their polymerization behavior, particularly regarding gelation. For example, diallyl terephthalate (DAT) polymerization exhibits a delayed gelation due to its nonconsecutive addition mechanism. [, ]

Q9: What factors influence the stability of diallyl isophthalate-based varnishes?

A: The stability of DAIP-based varnishes depends on factors such as the degree of DAIP prepolymerization, the DAIP to VE ratio, and the presence of inhibitors. []

Q10: What is the impact of diallyl isophthalate prepolymer molecular weight on its properties?

A: The molecular weight of DAIP prepolymer significantly influences its properties, including viscosity, solubility, and the mechanical properties of the final cured material. []

Q11: Is there any information about the biocompatibility or biodegradability of diallyl isophthalate polymers?

A11: While DAIP is widely used in various applications, the provided research papers do not offer specific details on the biocompatibility or biodegradability of DAIP-based polymers. Further investigation is needed to assess its suitability for biomedical applications.

Q12: Are there any viable alternatives to diallyl isophthalate in its various applications?

A: Alternatives to DAIP depend on the specific application. For example, in the production of heat-resistant materials, other allyl monomers like diallyl phthalate (DAP) or triallyl cyanurate (TAC) might be considered. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)